![molecular formula C7H8N4O4 B1379749 2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate CAS No. 1609403-50-0](/img/structure/B1379749.png)

2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate

Overview

Description

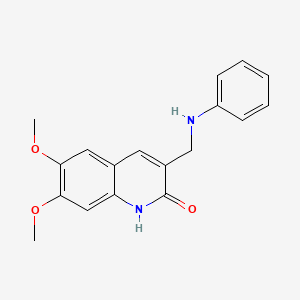

The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has been used in various areas of drug design and has been described as a potentially viable bio-isostere of the carboxylic acid functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted 7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carbohydrazides were synthesized in two steps involving diethyl ethoxymethylene malonate and substituted 1,2,4-triazol-5-amine in acetic acid in the first step .Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . It is isoelectronic with that of purines, making it a potential surrogate of the purine ring .Chemical Reactions Analysis

The TP heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . It has been used as a surrogate of the purine ring and as a potentially viable bio-isostere of the carboxylic acid functional group .Scientific Research Applications

Antibacterial Applications

One significant area of application for triazole derivatives, a category to which the specified compound is related, is in antibacterial research. Triazole-containing hybrids demonstrate promising broad-spectrum antibacterial activity against a variety of clinically significant organisms, including drug-resistant forms. Such hybrids have been explored for their potential in treating bacterial infections, highlighting the role of triazole compounds in addressing antibiotic resistance (Li & Zhang, 2021).

Optical Sensors and Bioimaging

Pyrimidine derivatives, closely related to the specified compound, have been utilized in the development of optical sensors for detecting various biological and chemical targets. These compounds' ability to form coordination bonds and hydrogen bonds makes them suitable for use as sensing probes, indicating their importance in bioimaging and environmental monitoring applications (Jindal & Kaur, 2021).

Pharmaceutical Research

In pharmaceutical research, the structural motifs related to the specified compound are investigated for their potential in drug development. Triazoles, for example, have been patented for their anti-inflammatory, antimicrobial, and antiviral properties. The versatility of triazole chemistry in synthesizing new drugs highlights the potential pharmaceutical applications of related heterocyclic compounds (Ferreira et al., 2013).

Material Science

In material science, heterocyclic compounds like the one are explored for their applications in creating novel optoelectronic materials. Functionalized quinazolines and pyrimidines, which share structural similarities with the specified compound, have been investigated for their use in electronic devices, luminescent elements, and photoelectric conversion elements. This research area underscores the role of heterocycles in advancing materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic and photonic devices (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as azd7648 have been identified as potent and selective inhibitors of dna-dependent protein kinase (dna-pk) .

Mode of Action

By inhibiting DNA-PK, these compounds prevent the repair of DNA double-strand breaks, leading to cell death .

Biochemical Pathways

Inhibition of DNA-PK can therefore disrupt this pathway and lead to cell death .

Result of Action

The inhibition of dna-pk, as seen with similar compounds, can lead to the accumulation of dna double-strand breaks and ultimately cell death .

Safety and Hazards

One of the compounds, the 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid, was found to be a very potent inhibitor, being able to inhibit 92% growth of M. tuberculosis H (37)R (v) at 6.25 microg/mL concentration. At the same time, it proved to be non-toxic to mammalian cells (IC (50) > 62.5 microg/mL in VERO cells) .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . The various bioactivities and structural similarity to some natural compounds such as purine render [1,2,4]-triazolo [1,5- a ]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

properties

IUPAC Name |

2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3.H2O/c1-3-9-7-8-2-4(6(13)14)5(12)11(7)10-3;/h2H,1H3,(H,13,14)(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTKMIGNZJSRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=O)N2N1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609403-50-0 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,7-dihydro-2-methyl-7-oxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)

![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)

![4-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B1379669.png)

![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1379675.png)

![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)